2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile
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Overview
Description
2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C12H9N3O3 and its molecular weight is 243.222. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Convenient Synthesis of 5-imino-4-thioxo-2-imidazolidinones : A study by Sbei et al. (2015) outlines a synthesis method involving commercially available starting compounds, where dry acetonitrile is electrolyzed to produce cyanomethyl anion, reacting further with benzylamines, CS2, and isocyanates to yield 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones. This process highlights a novel synthesis pathway that leverages electrogenerated base (EGB) techniques (Sbei et al., 2015).
Applications in Catalysis
- Ru(II) Complexes with Benzimidazole Ligands : Research by Dai et al. (2017) demonstrates the catalytic potential of Ru(II) complexes containing benzimidazole derivatives for the acceptorless dehydrogenation of primary alcohols to carboxylic acids and hydrogen. These complexes offer a new class of catalysts for efficient conversion of alcohols in an alcohol/CsOH system, showcasing the versatility of benzimidazole-based compounds in catalytic reactions (Dai et al., 2017).
Molecular Modeling and Biological Activity
- Evaluation of Pharmacological Activity : Bassyouni et al. (2012) synthesized novel heterocyclic compounds containing benzimidazole derivatives, showing effective antimicrobial activity against various pathogenic bacterial strains. This study provides insight into the biological applications of benzimidazole compounds, including their potential as antimicrobial agents (Bassyouni et al., 2012).
Luminescent Properties and Coordination Chemistry
- Luminescent Cadmium(II) and Silver(I) Complexes : Xiang et al. (2013) explored the solvothermal reactions of 2-(2-benzimidazolyl)acetonitrile to synthesize polymers with luminescent properties. The study details the crystal structures and investigates the solid-state luminescence of these compounds, contributing to the understanding of their potential in luminescent materials (Xiang et al., 2013).
Mechanism of Action
The mechanism of action of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile is not specified in the available sources. Its effects would depend on its intended use, which is not mentioned in the sources.
Safety and Hazards
Properties
IUPAC Name |
2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c13-6-7-14-10(16)11(17)15(12(14)18)8-9-4-2-1-3-5-9/h1-5H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIHSFZUYJKOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.